molecular formula C17H18ClN5O3 B12251467 ethyl 4-{1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

ethyl 4-{1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B12251467
M. Wt: 375.8 g/mol
InChI Key: DYJDFOVDZLRLGR-UHFFFAOYSA-N
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Description

Ethyl 4-{1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a triazole ring, a chlorophenyl group, and a tetrahydropyrimidine ring. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step reactions. One common method involves the cyclization of N-(4-chlorophenyl)-β-alanine with ethyl acetoacetate in the presence of a basic catalyst such as piperidine . This reaction forms the tetrahydropyrimidine ring. The triazole ring is then introduced through a subsequent reaction with an appropriate azide compound under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced compounds, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 4-{1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-{1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity to its targets, leading to increased biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to the presence of both the triazole and tetrahydropyrimidine rings, which confer distinct chemical reactivity and biological activity. The combination of these structural features makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C17H18ClN5O3

Molecular Weight

375.8 g/mol

IUPAC Name

ethyl 4-[1-[(4-chlorophenyl)methyl]triazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C17H18ClN5O3/c1-3-26-16(24)14-10(2)19-17(25)20-15(14)13-9-23(22-21-13)8-11-4-6-12(18)7-5-11/h4-7,9,15H,3,8H2,1-2H3,(H2,19,20,25)

InChI Key

DYJDFOVDZLRLGR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CN(N=N2)CC3=CC=C(C=C3)Cl)C

Origin of Product

United States

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